molecular formula C9H15N3 B8725253 N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine

N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine

Cat. No.: B8725253
M. Wt: 165.24 g/mol
InChI Key: FUNIQVYLAQLUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine is an organic compound with the molecular formula C9H15N3. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a dimethylaminoethylamino group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine typically involves the reaction of 2-aminopyridine with dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine is unique due to the presence of both the pyridine ring and the dimethylaminoethylamino group, which imparts distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine

InChI

InChI=1S/C9H15N3/c1-12(2)7-6-11-9-4-3-5-10-8-9/h3-5,8,11H,6-7H2,1-2H3

InChI Key

FUNIQVYLAQLUDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared by following the procedure of Example 15, Part B, except substituting N-(2-dimethylaminoethyl)-N-(3-pyridyl)acetamide from Part A above for N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide. The product has b.p. 87°-90°/0.4 mm.
Name
N-(2-dimethylaminoethyl)-N-(3-pyridyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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